CID 156588576
Description
For the purpose of this analysis, we will assume the intended compound is oscillatoxin E (CID 156582093) due to its structural and functional relevance to other oscillatoxin derivatives discussed in the evidence.
Properties
Molecular Formula |
C29H20Cl3NO4 |
|---|---|
Molecular Weight |
552.8 g/mol |
InChI |
InChI=1S/C29H20Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16H,6-7,13-14H2,(H,34,35) |
InChI Key |
VBDCPGHHVJXZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C]5C[C]5C6=CC=C(C=C6)C(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588576 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 156588576 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used to study biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound might be investigated for its potential therapeutic effects or as a lead compound in drug discovery. In industry, this compound could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 156588576 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects depends on its chemical structure and the biological system in which it is studied. Generally, the compound may bind to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oscillatoxin derivatives are bioactive marine natural products with structural similarities. Below is a comparative analysis based on and related physicochemical properties:
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings:
Structural Variations :
- Oscillatoxin D and 30-Methyl-Oscillatoxin D differ by a single methyl group, which correlates with improved metabolic stability in the latter .
- Oscillatoxin E’s epoxide group distinguishes it from Oscillatoxin F, which lacks the lactone ring but includes a sulfonic acid group.
Oscillatoxin E’s antifungal activity may arise from its epoxide moiety, which disrupts fungal membrane integrity .
Physicochemical Properties :
- LogP values (predicted via iLOGP, XLOGP3, etc.) for these compounds range from 1.57 to 2.85, indicating moderate hydrophobicity suitable for membrane penetration .
- Oscillatoxin E (CID 156582093) has a higher topological polar surface area (TPSA) of 67.15 Ų compared to Oscillatoxin D (TPSA: 48.98 Ų), suggesting reduced blood-brain barrier permeability .
Limitations and Notes
Future studies should verify the compound’s identity and source.
Additional spectroscopic data (e.g., GC-MS, NMR) and bioassay results would strengthen the analysis .
Taxonomic Context: Oscillatoxins are produced by marine cyanobacteria, but their biosynthesis pathways and ecological roles remain understudied .
Q & A
Q. How to design longitudinal studies for this compound’s chronic effects?
- Methodological Answer :
- Time Points : Define intervals based on pharmacokinetic data (e.g., half-life) to capture dynamic changes .
- Attrition Mitigation : Plan for dropout rates and use intention-to-treat (ITT) analysis .
- Ethical Oversight : Submit protocols to institutional review boards (IRBs) for approval .
Methodological and Ethical Considerations
Q. How to ensure ethical compliance in this compound research?
- Methodological Answer :
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
- Conflict of Interest : Disclose funding sources and collaborations in manuscripts .
- Animal Studies : Follow ARRIVE guidelines for reporting in vivo experiments .
Q. How to optimize search strategies for this compound-related literature?
- Methodological Answer :
- Boolean Operators : Use combinations like "(this compound OR [IUPAC name]) AND (mechanism OR kinetics)" .
- Citation Tracking : Follow backward/forward citations of key papers to identify seminal works .
- Alert Systems : Set up Google Scholar alerts for new publications mentioning this compound .
Q. How to critique methodological limitations in prior studies on this compound?
- Methodological Answer :
- Bias Assessment : Use tools like ROBINS-I for non-randomized studies .
- Transparency Grading : Evaluate if raw data, code, or protocols are publicly available .
- Gap Identification : Map limitations to future research priorities (e.g., "Prior studies lacked [specific control]; our work addresses this") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
